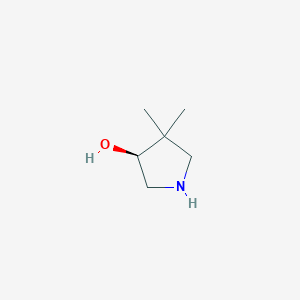

(3S)-4,4-dimethylpyrrolidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S)-4,4-Dimethyl-3-pyrrolidinol is a chiral compound with a pyrrolidine ring structure. This compound is characterized by the presence of two methyl groups at the 4th position and a hydroxyl group at the 3rd position, making it a secondary alcohol. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4,4-Dimethyl-3-pyrrolidinol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 4,4-dimethyl-3-pyrrolidinone, using a chiral reducing agent to ensure the desired stereochemistry. The reaction typically employs reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the reduction.

Industrial Production Methods

In an industrial setting, the production of (3S)-4,4-Dimethyl-3-pyrrolidinol may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction using ketoreductases or alcohol dehydrogenases can be employed to convert the ketone precursor to the desired alcohol with high stereochemical purity. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.

Análisis De Reacciones Químicas

Types of Reactions

(3S)-4,4-Dimethyl-3-pyrrolidinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4,4-dimethyl-3-pyrrolidinone, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding amine, 4,4-dimethyl-3-pyrrolidine, using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.

Common Reagents and Conditions

Oxidation: PCC, CrO3, or other mild oxidizing agents.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: SOCl2, phosphorus tribromide (PBr3), or other halogenating agents.

Major Products

Oxidation: 4,4-Dimethyl-3-pyrrolidinone.

Reduction: 4,4-Dimethyl-3-pyrrolidine.

Substitution: 4,4-Dimethyl-3-pyrrolidyl chloride (or other substituted derivatives).

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

(3S)-4,4-Dimethylpyrrolidin-3-ol is recognized as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in reactions that lead to the formation of biologically active compounds.

- Synthesis of Bioactive Molecules : The compound has been utilized in the synthesis of hydrazine derivatives, which are crucial in developing antitumor agents and other therapeutics. For instance, it has been involved in the preparation of (3S)-1-(5-Fluoro-6-hydrazino-2-methyl-4-pyrimidinyl)-4,4-dimethyl-3-pyrrolidinol, demonstrating a yield of 67% under specific reaction conditions .

Enzyme-Catalyzed Reactions

The compound plays a significant role as a substrate or cofactor in enzyme-catalyzed reactions, particularly those involving aldolases.

- Aldol Reactions : Aldolases are enzymes that catalyze the formation of carbon-carbon bonds with high stereoselectivity. This compound can be employed as a chiral building block in these reactions to produce optically active compounds. For example, variants of fructose-6-phosphate aldolase have been engineered to utilize this compound for synthesizing complex sugar derivatives and other valuable products .

Drug Development

The compound's structural properties make it a candidate for drug development, particularly in creating inhibitors for various biological targets.

- Peptide Deformylase Inhibitors : Research has indicated that derivatives of this compound can act as peptide deformylase inhibitors. These inhibitors have potential applications in treating bacterial infections by disrupting protein synthesis .

Case Study 1: Synthesis of Antitumor Agents

A study demonstrated the successful synthesis of a hydrazine derivative using this compound as an intermediate. The resulting compound exhibited significant cytotoxic activity against cancer cell lines, highlighting the compound's utility in developing antitumor drugs.

Case Study 2: Enzyme Engineering

Research focused on engineering fructose-6-phosphate aldolase variants to enhance their selectivity for this compound. The engineered enzymes showed improved efficiency and selectivity in producing desired aldol products with minimal by-products, showcasing the potential for greener synthetic methodologies .

Summary Table: Applications of this compound

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Intermediate | Used to synthesize bioactive molecules | Synthesis of hydrazine derivatives for antitumor agents |

| Enzyme-Catalyzed Reactions | Acts as a substrate for aldolases | Production of optically active compounds |

| Drug Development | Potential use as peptide deformylase inhibitors | Treatment for bacterial infections |

Mecanismo De Acción

The mechanism of action of (3S)-4,4-Dimethyl-3-pyrrolidinol depends on its specific application. In enzymatic reactions, the compound acts as a substrate that undergoes transformation by the enzyme, leading to the formation of specific products. The hydroxyl group plays a crucial role in these reactions, often participating in hydrogen bonding and other interactions with the enzyme’s active site.

Comparación Con Compuestos Similares

Similar Compounds

4,4-Dimethyl-2-pyrrolidinol: Differing in the position of the hydroxyl group.

4,4-Dimethyl-3-pyrrolidinone: The oxidized form of (3S)-4,4-Dimethyl-3-pyrrolidinol.

4,4-Dimethyl-3-pyrrolidine: The reduced form of (3S)-4,4-Dimethyl-3-pyrrolidinol.

Uniqueness

(3S)-4,4-Dimethyl-3-pyrrolidinol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and two methyl groups on the pyrrolidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications.

Actividad Biológica

(3S)-4,4-Dimethylpyrrolidin-3-ol is a chiral compound characterized by its unique pyrrolidine ring structure, which includes two methyl groups at the 4-position and a hydroxyl group at the 3-position. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The molecular formula of this compound is C6H13NO, with a molecular weight of approximately 115.17 g/mol. The synthesis of this compound typically involves the reduction of 4,4-dimethyl-3-pyrrolidinone using chiral reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the desired stereochemistry.

Research indicates that this compound may interact with various proteins and receptors in biological systems. Compounds with similar structures have been shown to influence several metabolic and cellular pathways, including:

- Cell Signaling : Changes in cell signaling pathways can result from the interaction of this compound with specific receptors.

- Gene Expression : It may modulate gene expression profiles through its biochemical interactions.

- Metabolic Activity : The compound could affect metabolic processes, potentially leading to therapeutic effects.

Neuroprotective Effects

Preliminary studies suggest that this compound exhibits neuroprotective properties. It may act as an inhibitor of enzymes like acetylcholinesterase and butyrylcholinesterase, which are critical in the pathology of neurodegenerative diseases such as Alzheimer's disease. The inhibition of these enzymes could lead to increased levels of neurotransmitters, thereby enhancing cognitive function.

Antibacterial Properties

Research has indicated that compounds structurally related to this compound may possess antibacterial activity. For example, certain derivatives have shown efficacy against multidrug-resistant strains of bacteria. This suggests potential applications in developing new antibacterial agents .

Case Studies and Research Findings

- Neuroprotective Activity : A study evaluated the effects of this compound on neuroprotection in vitro. Results indicated that the compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

- Antibacterial Efficacy : Another research effort focused on the antibacterial properties of related compounds against Gram-positive and Gram-negative bacteria. The findings revealed minimum inhibitory concentrations (MICs) as low as 0.03125 μg/mL for some derivatives against resistant strains .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its bioavailability and therapeutic potential. Factors influencing its pharmacokinetics include:

- Absorption : The compound's solubility and stability in physiological conditions.

- Distribution : Its ability to cross biological membranes and reach target tissues.

- Metabolism : The pathways through which it is metabolized in the body.

- Excretion : The routes through which it is eliminated from the body.

Propiedades

IUPAC Name |

(3S)-4,4-dimethylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2)4-7-3-5(6)8/h5,7-8H,3-4H2,1-2H3/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVTUAIJKLXTRO-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CNC[C@H]1O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.